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Compound of Interest

Compound Name: 2-Methylthiazole

Cat. No.: B1294427

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic structure of 2-Methylthiazole, a
heterocyclic compound of significant interest in medicinal chemistry and materials science. By
leveraging sophisticated theoretical and computational methodologies, we can elucidate the
fundamental electronic properties that govern its reactivity, intermolecular interactions, and
potential as a pharmacophore. This document provides a comprehensive overview of its
molecular geometry, electronic distribution, and frontier molecular orbitals, supported by
guantitative data from computational studies.

Core Electronic and Structural Properties

The electronic and geometric parameters of 2-Methylthiazole have been investigated using
various quantum chemical methods. Density Functional Theory (DFT) and ab initio calculations
are powerful tools to predict these properties with a high degree of accuracy. The following
tables summarize key quantitative data obtained from such theoretical studies.

Table 1: Calculated Electronic Properties of 2-Methylthiazole
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Property Value Method
Highest Occupied Molecular o

) -9.135 eV ab initio/HF
Orbital (HOMO) Energy
Lowest Unoccupied Molecular o

) 3.512 eV ab initio/HF
Orbital (LUMO) Energy
HOMO-LUMO Energy Gap o

12.647 eV ab initio/HF

(AE)
Dipole Moment () 1.036 D ab initio/HF
Heat of Formation 287.121 kcal/mol RM1

Table 2: Predicted Geometrical Parameters of the Thiazole Ring from DFT Calculations

While a complete set of optimized geometrical parameters for 2-Methylthiazole from a single
high-level calculation is not readily available in the cited literature, the following table presents
representative bond lengths and angles for the parent thiazole ring, which are expected to be
similar in 2-Methylthiazole. These values are typically obtained from geometry optimization
calculations.
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Parameter Bond Length (A) Bond Angle (°)
S1-C2 1.724
C2-N3 1.304
N3-C4 1.372
C4-C5 1.367
C5-S1 1.714
£LC5h-S1-C2 89.3
£ S1-C2-N3 115.3
L C2-N3-C4 110.0
LN3-C4-C5 116.1
£ C4-C5-S1 109.3

Table 3: Calculated Mulliken Atomic Charges for a Substituted Thiazole Derivative

Mulliken population analysis provides insights into the charge distribution within a molecule.

The following data is for a representative N-((1H-benzo[d]imidazol-2-yl) methyl) thiazol-2-

amine, illustrating the typical charge distribution in a thiazole-containing system. The charges

on the 2-Methylthiazole ring atoms are expected to follow a similar pattern.

Atom Charge (e)
S12 0.228

C13 0.198

Cil4 -0.169

N15 -0.428

C16 0.252

Experimental and Computational Protocols
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The theoretical investigation of 2-Methylthiazole's electronic structure typically involves a
multi-step computational workflow. The methodologies cited in relevant literature provide a
clear framework for these studies.

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional
arrangement of atoms in the molecule. This is achieved through geometry optimization.

Method: Density Functional Theory (DFT) is a widely used and accurate method. The B3LYP
(Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that balances
accuracy and computational cost.[1]

Basis Set: A basis set is a set of mathematical functions used to describe the shape of the
electron orbitals. The 6-311++G(d,p) basis set is a flexible and commonly employed choice
for molecules containing heteroatoms.[1] This basis set includes diffuse functions (++) to
better describe loosely bound electrons and polarization functions (d,p) to account for the
non-spherical nature of electron clouds in molecules.

Software: Calculations are typically performed using quantum chemistry software packages
such as Gaussian, Q-Chem, or Spartan.

Calculation of Electronic Properties

Once the geometry is optimized, a range of electronic properties can be calculated to
understand the molecule's behavior.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest
Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The
energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO
energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an
indication of the molecule's kinetic stability and electronic excitability.[2]

Mulliken Population Analysis: This analysis partitions the total electron density among the
atoms in a molecule, providing an estimate of the partial atomic charges. These charges are
useful for understanding electrostatic interactions and identifying potential sites for
nucleophilic or electrophilic attack.
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e Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the
electrostatic potential on the electron density surface of a molecule. It helps to identify
electron-rich (negative potential, typically colored red) and electron-poor (positive potential,
typically colored blue) regions, which are indicative of sites for electrophilic and nucleophilic

attack, respectively.

Visualizing the Theoretical Workflow

The following diagram illustrates the logical workflow for a theoretical study of 2-

Methylthiazole's electronic structure.
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Computational workflow for studying 2-Methylthiazole's electronic structure.
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Logical Relationships in Reactivity Prediction

Based on the calculated electronic properties, we can infer logical relationships that predict the
chemical behavior of 2-Methylthiazole.

(Calculated Electronic Properties\ é Predicted Reactivity

High HOMO Energy indicates - Good Electron Donor

suggests

Low LUMO Energy Potential Electron Acceptor

Negative MEP Regiorﬂ identifies Site for Electrophilic Attack
(e.g., N, S atoms) )

Positive MEP Region identifies Site for Nucleophilic Attack
(e.g., H atoms)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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